molecular formula C14H16N2O4S B11640401 methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate CAS No. 315236-94-3

methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

Cat. No.: B11640401
CAS No.: 315236-94-3
M. Wt: 308.35 g/mol
InChI Key: SGUTWKILHKAHKU-UHFFFAOYSA-N
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Description

Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidinone derivative. Its chemical structure consists of a thiazolidinone ring with an ethoxyphenyl group and a methyl ester. Thiazolidinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    One-Pot Synthesis:

Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic routes. Process conditions, catalysts, and purification steps are adjusted for efficiency and yield.

Chemical Reactions Analysis

Reactions::

Major Products::
  • Hydrolysis: Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetic acid
  • Reduction: Methyl {(4Z)-4-[(4-ethoxyphenyl)amino]-2-oxo-1,3-thiazolidin-5-yl}acetate
  • Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

    Antimicrobial Activity:

    Antitumor Activity:

    Anti-Inflammatory Effects:

Comparison with Similar Compounds

    Similar Compounds:

Remember that this compound’s properties and applications continue to be explored, making it an exciting area of study in both academia and industry

Properties

CAS No.

315236-94-3

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 2-[4-(4-ethoxyphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C14H16N2O4S/c1-3-20-10-6-4-9(5-7-10)15-13-11(8-12(17)19-2)21-14(18)16-13/h4-7,11H,3,8H2,1-2H3,(H,15,16,18)

InChI Key

SGUTWKILHKAHKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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